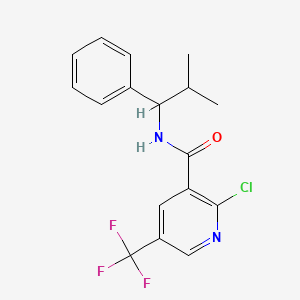
2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Mecanismo De Acción
2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide is a selective and reversible inhibitor of BTK, which is a key enzyme involved in B-cell receptor signaling. BTK is activated by the binding of antigens to the B-cell receptor, leading to downstream activation of several signaling pathways, including NF-κB and AKT. Inhibition of BTK by this compound blocks B-cell receptor signaling and downstream pathways, leading to apoptosis of B-cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis of B-cells in preclinical models of B-cell malignancies. In addition, this compound has been shown to inhibit the proliferation and migration of B-cells. This compound has also been shown to inhibit the production of cytokines and chemokines that are involved in the pathogenesis of autoimmune diseases and inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide has several advantages for lab experiments, including its selectivity and potency as a BTK inhibitor. This compound has also shown good pharmacokinetic properties and oral bioavailability in preclinical studies. However, this compound has some limitations, including its potential for off-target effects and toxicity at higher doses.
Direcciones Futuras
There are several future directions for the development of 2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide as a potential therapeutic agent. One direction is the evaluation of this compound in combination with other therapies, such as chemotherapy, immunotherapy, or other targeted agents. Another direction is the evaluation of this compound in other B-cell malignancies, such as follicular lymphoma or Waldenström macroglobulinemia. Additionally, the potential use of this compound in autoimmune diseases and inflammatory disorders, such as rheumatoid arthritis or lupus, could be explored. Finally, the development of more selective and potent BTK inhibitors, with improved pharmacokinetic properties and reduced toxicity, is an area of active research.
Métodos De Síntesis
The synthesis of 2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide involves several steps, starting from commercially available starting materials. The key intermediate is 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-methyl-1-phenylpropan-2-amine in the presence of a base to yield the amide intermediate. The final step involves chlorination of the amide using N-chlorosuccinimide to yield this compound.
Aplicaciones Científicas De Investigación
2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has shown potent anti-tumor activity, both as a single agent and in combination with other therapies. This compound has also been shown to inhibit B-cell receptor signaling and downstream pathways, including NF-κB and AKT, which are critical for the survival and proliferation of B-cells.
Propiedades
IUPAC Name |
2-chloro-N-(2-methyl-1-phenylpropyl)-5-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N2O/c1-10(2)14(11-6-4-3-5-7-11)23-16(24)13-8-12(17(19,20)21)9-22-15(13)18/h3-10,14H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXFTIYIPQBOHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)NC(=O)C2=C(N=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2420488.png)
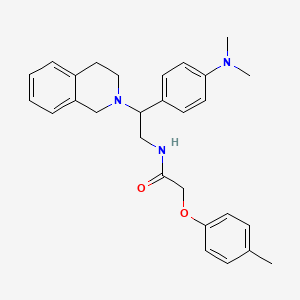

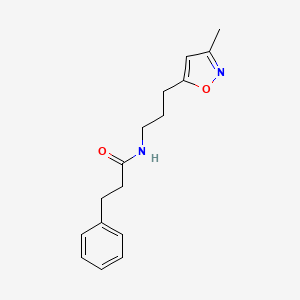
![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate, sulfuric acid](/img/structure/B2420495.png)
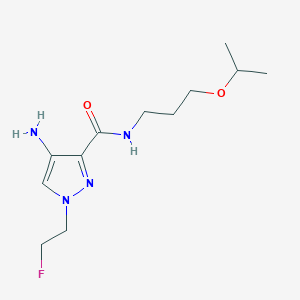

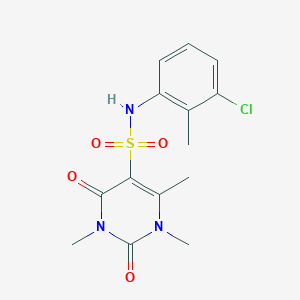
![5-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-N-(4-methoxyphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2420503.png)

![4,6-Dimethoxy-2-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2420505.png)
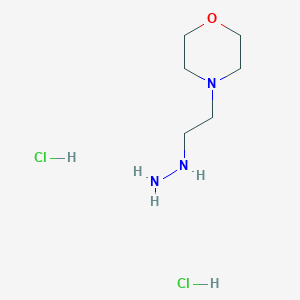
![2-{[(2,4-Dichlorophenyl)sulfonyl]anilino}acetic acid](/img/structure/B2420508.png)
![5-Methyl-7-(4-(2-(naphthalen-1-yloxy)ethyl)piperazin-1-yl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2420511.png)